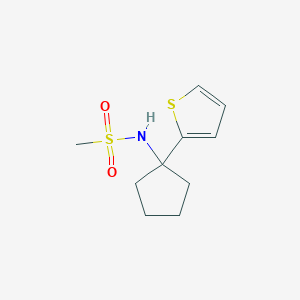

N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

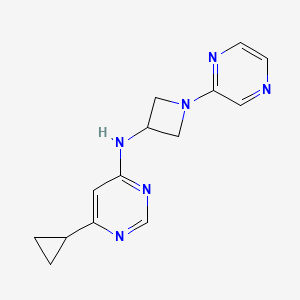

N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide, commonly known as CP-47,497, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential applications in research. It is a potent agonist of the cannabinoid receptor CB1, which plays a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation.

Aplicaciones Científicas De Investigación

Acceleration of Reaction Rates

Methanesulfonyl derivatives, including those similar to N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide, have been studied for their ability to accelerate reaction rates in biochemical processes. For instance, methanesulfonyl fluoride's interaction with acetylcholinesterase demonstrates how substituted ammonium ions can significantly increase reaction rates, potentially due to the small size of the leaving group allowing the reaction to proceed even in complex enzymatic environments (Kitz & Wilson, 1963).

Structural and Spectroscopic Studies

Research has also focused on the structural analysis of sulfonamide derivatives through methods like X-ray powder diffraction, highlighting how substitutions can affect supramolecular assembly. Such studies provide a foundational understanding of the molecular conformation, aiding in the design of compounds with desired chemical properties (Dey et al., 2015).

Microbial Reduction Applications

In biotechnological research, microbial cultures have been explored for their ability to catalyze the reduction of compounds similar to N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide. This application is particularly relevant in the synthesis of chiral intermediates for pharmaceuticals, demonstrating the potential of biological systems to influence the stereochemical outcome of chemical reactions (Patel et al., 1993).

Computational Chemistry Insights

Computational studies have provided valuable insights into the molecular conformation, NMR chemical shifts, and vibrational transitions of sulfonamide compounds. These findings are essential for understanding the electronic and structural properties that govern the behavior of these molecules in various chemical contexts (Karabacak et al., 2010).

Catalytic Applications

The potential of sulfonamide derivatives in catalysis has been explored, with studies demonstrating how these compounds can act as precatalysts in transfer hydrogenation reactions. This application underscores the versatility of sulfonamide derivatives in facilitating chemical transformations, offering pathways to more efficient and selective synthesis processes (Ruff et al., 2016).

Mecanismo De Acción

Mode of Action

They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Biochemical Pathways

Thiophene derivatives, including N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide, are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Propiedades

IUPAC Name |

N-(1-thiophen-2-ylcyclopentyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S2/c1-15(12,13)11-10(6-2-3-7-10)9-5-4-8-14-9/h4-5,8,11H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVMLKUGZOVRTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1(CCCC1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2904272.png)

![Methyl 3-[(2-chloroacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2904275.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2904276.png)

![5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2904278.png)

![N-[Cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2904279.png)

![N-(3-acetamidophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2904281.png)

![4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![3-benzyl-6-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2904287.png)

![2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide](/img/structure/B2904290.png)

![N-isobutyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2904294.png)